4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline
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Overview
Description
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline typically involves the reaction of 4-isopropylpiperazine with 3-methoxyaniline under specific conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of pro-inflammatory cytokines, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester
- 4-(4-Isopropylpiperazin-1-yl)aniline
- (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone
Uniqueness
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline is unique due to its specific substitution pattern on the piperazine ring and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(15)10-14(13)18-3/h4-5,10-11H,6-9,15H2,1-3H3 |
InChI Key |
MNBZTWHGWMYITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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